2-Bromo-6-chloro-4-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-6-chloro-4-(difluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3BrClF2N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination and chlorination of pyridine derivatives under controlled conditions. For example, starting with 2-chloro-4-(difluoromethyl)pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-4-(difluoromethyl)pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethyl group can enhance its binding affinity and specificity for certain biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine
Uniqueness
2-Bromo-6-chloro-4-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H3BrClF2N |
---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H |
InChI Key |
SEKAVWRKKGRVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)C(F)F |
Origin of Product |
United States |
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